Home > Products > Screening Compounds P127792 > Fedotozine tartrate
Fedotozine tartrate - 133267-27-3

Fedotozine tartrate

Catalog Number: EVT-382990
CAS Number: 133267-27-3
Molecular Formula: C26H37NO10
Molecular Weight: 523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fedotozine tartrate is derived from the arylacetamide class of compounds and is recognized by its International Nonproprietary Name (INN) as Fedotozine, with the specific designation JO 1196 for its (-) tartrate salt form. The chemical formula for Fedotozine is C22H31NO4C_{22}H_{31}NO_{4} with a molar mass of approximately 373.493 g/mol .

Synthesis Analysis

The synthesis of Fedotozine tartrate involves several steps typical of arylacetamide derivatives. The synthesis generally includes the following processes:

  1. Starting Materials: The synthesis begins with the appropriate aryl and acetamide precursors.
  2. Reactions: Key reactions include amide bond formation, which can be achieved through coupling reactions involving activated carboxylic acids and amines.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials .

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis. For instance, reactions may be carried out under controlled temperatures to prevent degradation of sensitive intermediates.

Molecular Structure Analysis

The molecular structure of Fedotozine tartrate features a complex arrangement that includes a phenyl group, a trimethoxybenzyloxymethyl moiety, and a dimethyl-n-propylamine side chain. The stereochemistry is significant; Fedotozine exists in both enantiomeric forms, with the (-) tartrate salt being the focus of pharmacological studies.

Key Structural Features:

  • Functional Groups: Presence of methoxy groups enhances lipophilicity.
  • Chirality: The compound has multiple chiral centers which contribute to its pharmacological profile.
  • 3D Configuration: The spatial arrangement of atoms is crucial for receptor binding and activity .
Chemical Reactions Analysis

Fedotozine participates in various chemical reactions typical of opioid compounds:

  • Receptor Binding: As a kappa-opioid receptor agonist, it engages in conformational changes upon binding, which modulates downstream signaling pathways.
  • Metabolism: In vivo studies suggest that Fedotozine undergoes metabolic transformations primarily in the liver, involving cytochrome P450 enzymes that affect its pharmacokinetics .

The compound's interactions with biological systems can also induce receptor desensitization or internalization over prolonged exposure.

Mechanism of Action

The mechanism of action for Fedotozine involves selective activation of kappa-1 opioid receptors located in peripheral tissues, particularly within the gastrointestinal tract. This selective binding leads to:

  1. Inhibition of Pain Pathways: By modulating afferent nerve activity from the gut to the central nervous system, it reduces the perception of visceral pain.
  2. Alteration of Gut Motility: Fedotozine influences gut motility patterns, providing relief from symptoms associated with gastrointestinal distress .
  3. Peripheral Antinociceptive Effects: It exhibits antinociceptive properties comparable to other kappa agonists without significant central nervous system effects, minimizing risks associated with traditional opioids.
Physical and Chemical Properties Analysis

Fedotozine tartrate possesses distinct physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water may affect bioavailability.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture .

Relevant Data:

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for crystalline salts.
  • pH Stability: The stability profile can be influenced by pH levels due to potential protonation or deprotonation of functional groups.
Applications

Fedotozine has been investigated primarily for its potential applications in treating functional gastrointestinal disorders:

  • Clinical Trials: It underwent phase III clinical trials aimed at assessing efficacy in alleviating abdominal pain related to irritable bowel syndrome.
  • Research Interest: Continued interest in kappa-opioid receptor agonists suggests potential future applications in pain management without the addictive properties associated with mu-opioid receptor agonists .

Despite its discontinuation from market development, Fedotozine's unique properties make it a subject of ongoing research into alternative treatments for visceral pain syndromes.

Introduction to Fedotozine Tartrate

Historical Context and Development Timeline

Fedotozine emerged from Jouveinal Laboratories (later absorbed into Pfizer) during the late 1980s–1990s, amid growing recognition of κ-opioid receptors' role in visceral nociception. Preclinical studies demonstrated its ability to reduce visceral hypersensitivity in animal models of gut inflammation and postoperative ileus [1] [5]. By the mid-1990s, phase II trials confirmed its efficacy in elevating pain thresholds during colonic distension in IBS patients [5]. Despite promising phase III trials for IBS and non-ulcer dyspepsia, development was discontinued globally by 2001 due to inconsistent efficacy outcomes and strategic pipeline decisions [2] [3] [7].

Table 1: Key Milestones in Fedotozine Development

YearPhaseKey EventOutcome/Status
1988–1992PreclinicalSynthesis and pharmacological profilingSelective peripheral κ-agonist activity
1994Phase IIProof-of-concept in postoperative ileus (animal models)Reduced gut nociceptive reflexes
1999Phase II (Human)IBS trial: colonic distension hypersensitivityIncreased pain thresholds (P=0.0078)
2000–2001Phase IIIGlobal trials for IBS and functional dyspepsiaDiscontinued (lack of consistent efficacy)

Chemical Classification and Structural Analogues in the Arylacetamide Series

Fedotozine tartrate (CAS 133267-27-3) belongs to the arylacetamide class of synthetic opioids. Its chemical structure comprises a chiral center with (R)-absolute configuration, essential for κ-receptor binding. The base molecular formula is C₂₂H₃₁NO₄ (373.49 g/mol), while the tartrate salt form is C₂₆H₃₇NO₁₀ (523.6 g/mol). Key features include [4] [6] [9]:

  • A lipophilic 3,4,5-trimethoxybenzyl ether group enabling peripheral restriction.
  • A dimethylpropylamine moiety critical for κ-receptor affinity.
  • (2S,3S)-tartrate counterion enhancing water solubility.

Structurally, fedotozine shares the arylacetamide backbone with κ-agonists like spiradoline and enadoline. However, its 3,4,5-trimethoxybenzyl group distinguishes it from analogues, reducing blood-brain barrier permeability and conferring peripheral selectivity. This modification minimizes CNS side effects (e.g., dysphoria) common with non-selective κ-agonists [1] [6].

Table 2: Structural Analogues of Fedotozine in the Arylacetamide Series

CompoundKey Structural DifferencesReceptor SelectivityPeripheral Specificity
Fedotozine3,4,5-Trimethoxybenzyl ether, chiral (R)-configurationκ₁ₐ subtype agonistHigh
SpiradolineN-methylpiperidine ringκ-agonist, μ-antagonistLow
EnadolineTetrahydroisoquinoline coreκ-agonistModerate

Rationale for Peripheral κ-Opioid Receptor Targeting

The therapeutic rationale for fedotozine centers on exploiting peripheral κ-opioid receptors to modulate visceral pain without CNS engagement. κ-Receptors (subtype κ₁ₐ) densely populate gastrointestinal afferent nerves, where they inhibit nociceptive signal transduction. Activation attenuates:

  • Visceral Hypersensitivity: Reduces excitability of gut sensory nerves, normalizing pain thresholds in IBS [5].
  • Neurogenic Inflammation: Suppresses inflammatory mediators (e.g., substance P) released during gut irritation [1].
  • Pathological Reflexes: Modulates dysregulated motility reflexes in ileus or colitis [1].

Fedotozine’s inability to cross the blood-brain barrier avoids classic opioid side effects (addiction, sedation) while maintaining gut-specific efficacy. This was validated clinically: intravenous fedotozine (100 mg) significantly elevated colonic distension pain thresholds in IBS patients (34.7 ± 5.5 mm Hg vs. 29.0 ± 3.5 mm Hg on placebo; P=0.0078) without altering colonic compliance or CNS function [5] [7].

Table 3: Mechanism of Peripheral κ-Receptor Targeting in FGIDs

Action SiteBiological EffectClinical Relevance
Gut afferent nerves↓ Nociceptive signal transmissionReduces abdominal pain perception
Enteric neurons↓ Neurotransmitter release (e.g., substance P, CGRP)Attenuates neurogenic inflammation
Immune cells (intestine)↓ Pro-inflammatory cytokine productionModulates immune-pain interactions

Table 4: Compound Nomenclature

DesignationName
IUPAC Name(2S,3S)-2,3-dihydroxybutanedioic acid; (2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine
SynonymsJO 1196; Fedotozine d-(-)-tartrate; (R)-α-Ethyl-N,N-dimethyl-α-[[(3,4,5-trimethoxybenzyl)oxy]methyl]benzenemethanamine tartrate
CAS Number (Base)123618-00-8
CAS Number (Tartrate)133267-27-3
Molecular Formula (Salt)C₂₆H₃₇NO₁₀

Properties

CAS Number

133267-27-3

Product Name

Fedotozine tartrate

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine

Molecular Formula

C26H37NO10

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-;1-,2-/m00/s1

InChI Key

DBDCBFOPBBFVQC-NNFXRGIZSA-N

SMILES

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.